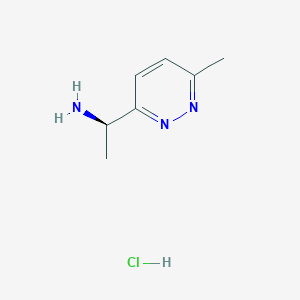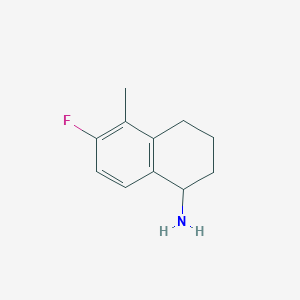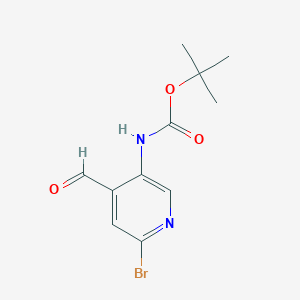
tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H14BrN2O3. It is a derivative of pyridine, featuring a bromine atom at the 6th position and a formyl group at the 4th position. The tert-butyl group is attached to the nitrogen atom of the carbamate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate typically involves the following steps:
Bromination: The starting material, 4-formylpyridine, undergoes bromination at the 6th position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6th position can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: While specific medicinal applications are not well-documented, derivatives of pyridine are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes and applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is largely dependent on its chemical structure and the functional groups present. The bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate moiety may also play a role in stabilizing the compound and facilitating its incorporation into larger molecular structures.
Comparación Con Compuestos Similares
tert-Butyl(4-formylpyridin-3-yl)carbamate: Similar structure but lacks the bromine atom at the 6th position.
tert-Butyl(6-bromopyridin-2-yl)carbamate: Similar structure but lacks the formyl group at the 4th position.
tert-Butyl(3-formylpyridin-4-yl)carbamate: Similar structure but with different positioning of the formyl group.
Uniqueness: tert-Butyl(6-bromo-4-formylpyridin-3-yl)carbamate is unique due to the presence of both a bromine atom and a formyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrN2O3 |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
tert-butyl N-(6-bromo-4-formylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13BrN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |
Clave InChI |
FRCNKJCDNCHPGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=C(C=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


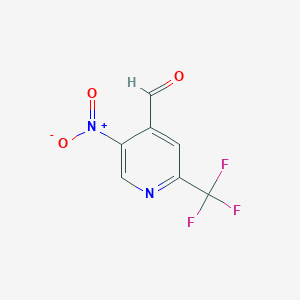
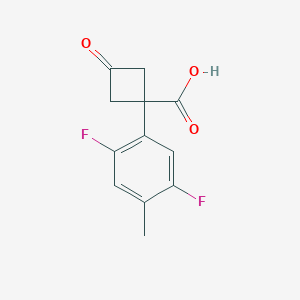
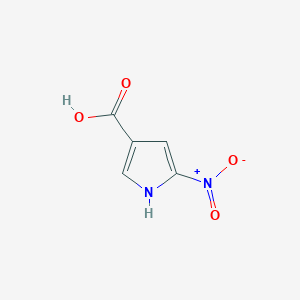
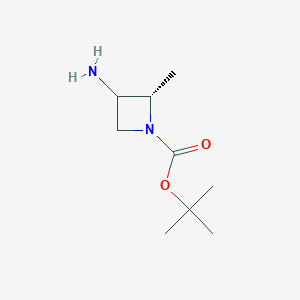
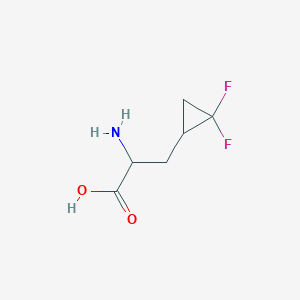
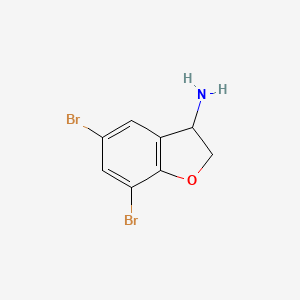
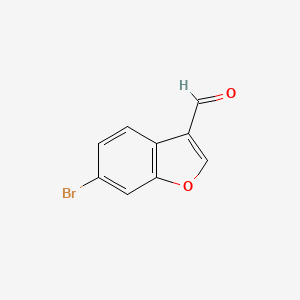


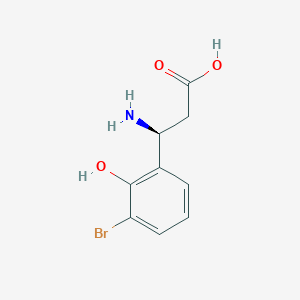
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
